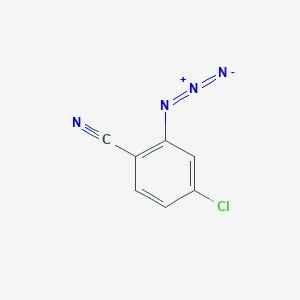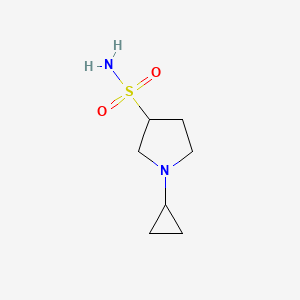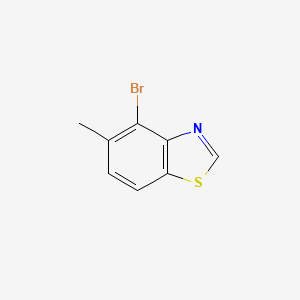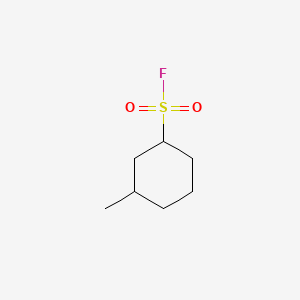
(6-Ethynylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethynylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It features a pyridine ring substituted with an ethynyl group at the 6-position and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethynylpyridin-3-yl)methanol typically involves the reaction of 6-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: (6-Ethynylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products:
Oxidation: (6-Ethynylpyridin-3-yl)carboxylic acid.
Reduction: (6-Ethylpyridin-3-yl)methanol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
科学的研究の応用
(6-Ethynylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (6-Ethynylpyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and hydroxymethyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .
類似化合物との比較
- (6-Methylpyridin-3-yl)methanol
- (6-Ethylpyridin-3-yl)methanol
- (6-Propynylpyridin-3-yl)methanol
Comparison: (6-Ethynylpyridin-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. Compared to its methyl and ethyl analogs, the ethynyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
(6-ethynylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-5,10H,6H2 |
InChIキー |
DKBPFTOPULZQKQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)








![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

